molecular formula C8H7F4N B15320605 2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine

2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine

Katalognummer: B15320605
Molekulargewicht: 193.14 g/mol
InChI-Schlüssel: VBHOXIKFCGNXDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, which yields the desired compound with high efficiency . The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluoroethylamines.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,3-Difluorophenyl)-2,2-difluoroethan-1-amine is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C8H7F4N

Molekulargewicht

193.14 g/mol

IUPAC-Name

2-(2,3-difluorophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H7F4N/c9-6-3-1-2-5(7(6)10)8(11,12)4-13/h1-3H,4,13H2

InChI-Schlüssel

VBHOXIKFCGNXDR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)F)C(CN)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.